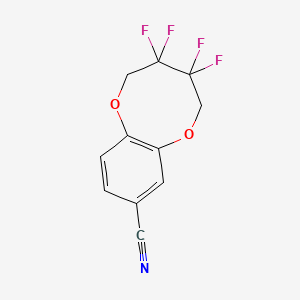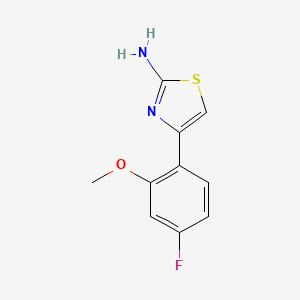![molecular formula C23H24Cl2N4O2 B15317924 benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and condensation . The final product is obtained by purifying the compound through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethyl)pyridine: A simpler analog with similar structural features but lacking the benzodiazole ring.
4-(Aminomethyl)pyridine: Another related compound with an amino group attached to the pyridine ring.
2-Picolylamine: Contains a pyridine ring with an aminoethyl group, similar to the target compound
Uniqueness
Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodiazole and pyridine rings, along with the aminoethyl group, makes it a versatile molecule for various applications .
Propiedades
Fórmula molecular |
C23H24Cl2N4O2 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
benzyl 6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C23H22N4O2.2ClH/c24-13-12-22-26-20-8-4-5-9-21(20)27(22)15-19-11-10-18(14-25-19)23(28)29-16-17-6-2-1-3-7-17;;/h1-11,14H,12-13,15-16,24H2;2*1H |
Clave InChI |
YBZIMBOCPXJVAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)CN3C4=CC=CC=C4N=C3CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


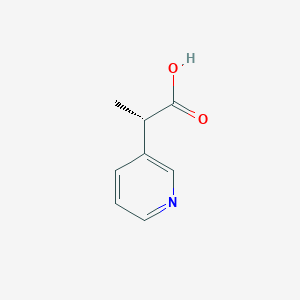

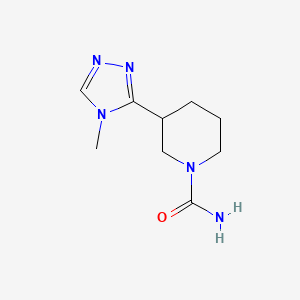
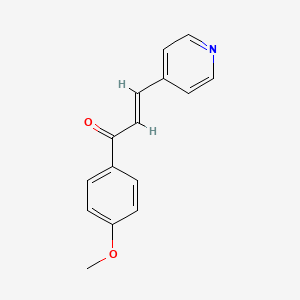
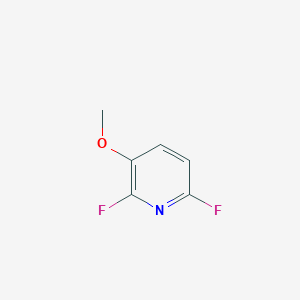
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
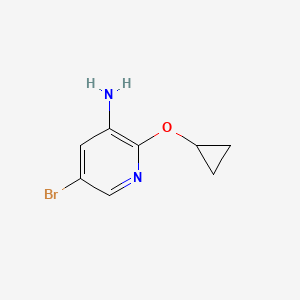
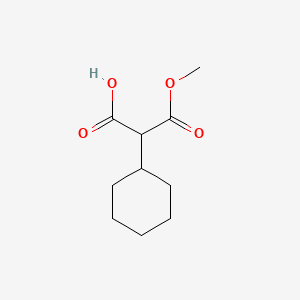
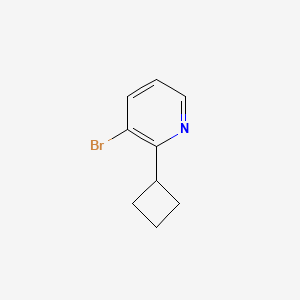

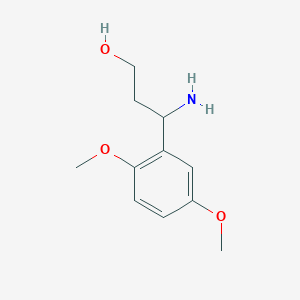
![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
